molecular formula C11H14Cl2N2O3S2 B7050033 N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide

N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide

Cat. No.: B7050033
M. Wt: 357.3 g/mol
InChI Key: KTTSBHZADYYDAQ-UHFFFAOYSA-N
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Description

N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidine ring, a thiophene moiety, and a sulfonyl group, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O3S2/c1-20(17,18)8-2-3-15(6-8)11(16)14-5-7-4-9(12)19-10(7)13/h4,8H,2-3,5-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTSBHZADYYDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)NCC2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the reaction of 2,5-dichlorothiophene with a suitable alkylating agent to introduce the methyl group at the 3-position. This intermediate is then reacted with a pyrrolidine derivative under appropriate conditions to form the final compound. The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield corresponding amine derivatives.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted thiophene compounds, depending on the specific reaction and conditions employed.

Mechanism of Action

The mechanism by which N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide exerts its effects is not fully understood. molecular docking studies suggest that it may interact with specific enzymes or receptors, such as cytochrome P450 14 alpha-sterol demethylase (CYP51), by binding to their active sites and inhibiting their activity . This interaction can disrupt essential biological pathways, leading to antimicrobial or antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide is unique due to the presence of the pyrrolidine ring and the sulfonyl group, which contribute to its distinct chemical properties and reactivity

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